6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide
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Description
6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide, also known as MMPI, is a synthetic compound that belongs to the class of indole-based drugs. MMPI has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Scientific Research Applications
Oncology Research: Non-Small Cell Lung Cancer (NSCLC)
This compound has been identified as a potential therapeutic agent in the treatment of NSCLC. It’s structurally related to compounds that have shown inhibitory activity against anaplastic lymphoma kinase (ALK), which is a validated target for treating ALK-positive NSCLC . The compound’s efficacy in this area could be significant due to the role of ALK in the pathogenesis of NSCLC.
Anaplastic Lymphoma Kinase (ALK) Inhibition
The compound is related to ALK inhibitors, which are crucial in the treatment of certain types of lymphomas and lung cancers. ALK is a receptor tyrosine kinase whose aberrant activity is associated with the development of these cancers. Inhibitors like this compound can suppress the growth of cancer cells by targeting the ALK pathway .
Synthesis of Triazine Derivatives
In the search for novel ALK inhibitors, triazine derivatives have been synthesized and studied. This compound is part of a series that has been explored for their potential as ALK inhibitors, which could lead to the development of new cancer treatments .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how the structural elements of a compound relate to its biological activity. This compound can be used in SAR studies to optimize the inhibitory activity against ALK and improve the therapeutic profile for clinical applications .
properties
IUPAC Name |
6-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-9-11-25(12-10-18)17-6-4-16(5-7-17)23-22(26)21-13-15-3-8-19(28-2)14-20(15)24-21/h3-8,13-14,18,24H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYAAYFABFBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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